molecular formula C19H13Cl2NOS B1309251 3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B1309251
M. Wt: 374.3 g/mol
InChI Key: SACSVHWPYALNHY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with a thiazole ring and chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde with 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-1-(2-thiazolyl)-2-propen-1-one: Similar structure but lacks the additional chlorophenyl group.

    (E)-3-(4-chlorophenyl)-1-(4-methyl-2-thiazolyl)-2-propen-1-one: Similar structure but with a different substitution pattern on the thiazole ring.

    (E)-3-(4-chlorophenyl)-1-(2-thiazolyl)-2-buten-1-one: Similar structure but with a different alkene chain length.

Uniqueness

3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and thiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13Cl2NOS

Molecular Weight

374.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

InChI

InChI=1S/C19H13Cl2NOS/c1-12-18(17(23)11-4-13-2-7-15(20)8-3-13)24-19(22-12)14-5-9-16(21)10-6-14/h2-11H,1H3

InChI Key

SACSVHWPYALNHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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